![molecular formula C14H18O7 B14683334 1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid CAS No. 28974-78-9](/img/structure/B14683334.png)
1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring fused with a decahydrocyclodeca ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism by which 1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups or substituents.
Other furan-based compounds: These include various furan derivatives that exhibit similar chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific ring structure and the presence of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
28974-78-9 |
|---|---|
Fórmula molecular |
C14H18O7 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
1,3-dioxo-3a,4,5,6,7,8,9,10,11,11a-decahydrocyclodeca[c]furan-7,8-dicarboxylic acid |
InChI |
InChI=1S/C14H18O7/c15-11(16)7-3-1-5-9-10(14(20)21-13(9)19)6-2-4-8(7)12(17)18/h7-10H,1-6H2,(H,15,16)(H,17,18) |
Clave InChI |
HWTXHCPBFXQANQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CCCC(C(C1)C(=O)O)C(=O)O)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


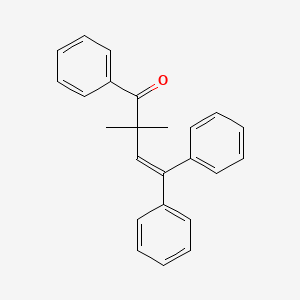
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
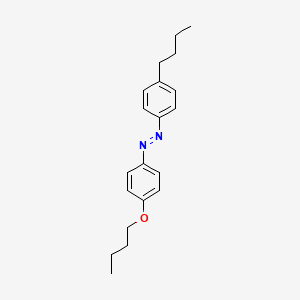
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
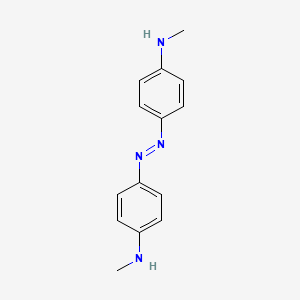
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)


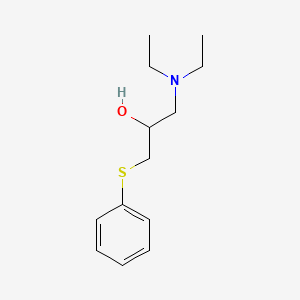
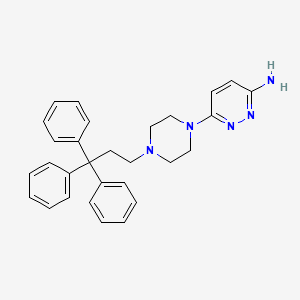
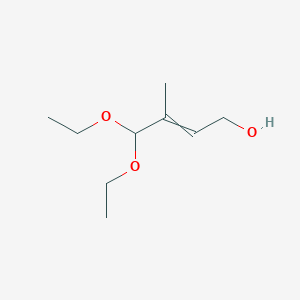
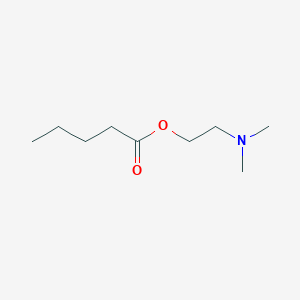
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
